N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant implications in medicinal chemistry. Its systematic name reflects its intricate structure, which includes multiple heterocyclic rings. This compound is primarily classified under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and antitumor properties.
This compound is categorized as a pyrazole derivative due to the presence of the pyrazole ring in its structure. Pyrazoles are a class of compounds that have been extensively studied for their pharmacological properties. The specific compound in question can be sourced from various chemical databases, including PubChem and mzCloud, which provide detailed information about its molecular structure and properties .
The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions that include:
Technical details regarding specific reaction conditions (solvents, temperatures, catalysts) are crucial for optimizing yields and purity during synthesis .
The molecular formula for this compound is , indicating a complex structure with multiple functional groups. The structural representation includes:
Key structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 395.49 g/mol |
| InChI Key | RQCSLVQRSXCPLV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3)C |
This data is essential for computational modeling and predicting interactions with biological targets .
The compound can undergo various chemical reactions typical for pyrazole derivatives, including:
Technical details such as reaction conditions, yields, and by-products are critical for understanding its reactivity profile .
The mechanism of action for N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide likely involves interaction with specific biological targets such as enzymes or receptors involved in inflammatory pathways or tumorigenesis.
Data supporting these mechanisms often come from pharmacological studies assessing changes in enzyme activity or cellular responses upon treatment with the compound .
The physical properties of this compound include:
Chemical properties encompass stability under various conditions (pH, temperature), reactivity towards nucleophiles/electrophiles, and potential degradation pathways.
Relevant data from spectral analyses (e.g., NMR, mass spectrometry) provide insights into its purity and structural integrity .
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has several scientific applications:
The ongoing research into this compound highlights its potential in drug discovery and development .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: